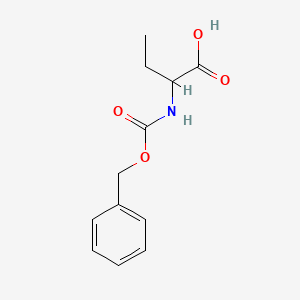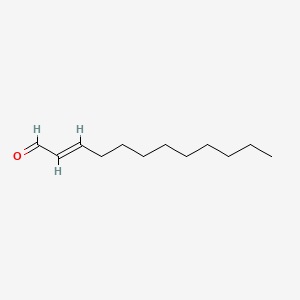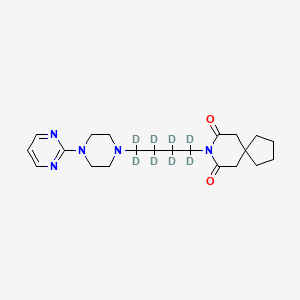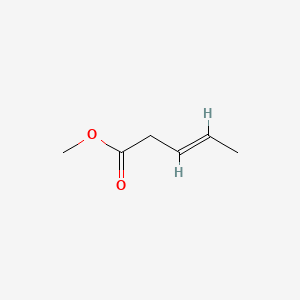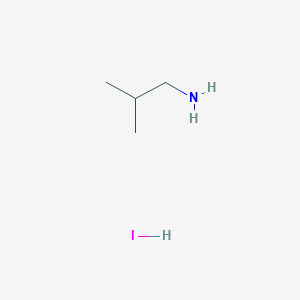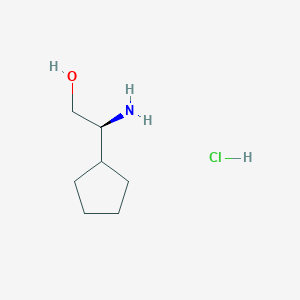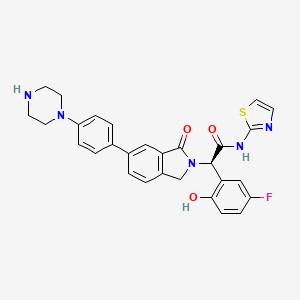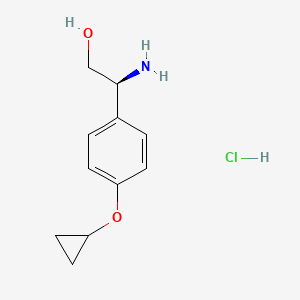
Ac-Ser-Tyr-Ser-N(1)Nle-Asp-His-D-Tyr-Arg-Trp-D-Lys-(1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The peptide “Ac-Ser-Tyr-Ser-N(1)Nle-Asp-His-D-Tyr-Arg-Trp-D-Lys-(1)” is a variant of α-melanocyte stimulating hormone (α-MSH), which is one of the first peptide hormones isolated from the pituitary gland . This peptide has been used in the development of peptide radiopharmaceuticals for melanoma imaging and therapy .
Aplicaciones Científicas De Investigación
Melanocortin Receptor Research
Research on Ac-Ser-Tyr-Ser-N(1)Nle-Asp-His-D-Tyr-Arg-Trp-D-Lys-(1) and its analogs has focused significantly on their interaction with human melanocortin receptors (hMC1R, hMC3R, hMC4R, and hMC5R). These studies have revealed crucial insights into the importance of ligand stereochemistry for agonist binding affinity and receptor selectivity. Specifically, structural variations in these peptides have demonstrated significant effects on binding affinities and receptor selectivity, highlighting the critical role of ligand-receptor complexed interactions (Haskell-Luevano et al., 1997).
Pharmacological Evaluation
In another study, synthetic analogs of alpha-melanotropin, including Ac-Ser-Tyr-Ser-Nle4-Glu-His-D-Phe7-Arg-Trp-Gly-Lys-Pro-Val-NH2, were pharmacologically evaluated. This research aimed at developing receptor subtype selective tools for understanding the physiological functions of the melanocortin receptor 5 in humans and rodents. The study identified linear peptides closely resembling the structure of the endogenous ligand alphaMSH, showing high potency and specificity as agonists for the human MC5R (Bednarek et al., 2007).
Antihypertensive Properties
In the context of cardiovascular health, a study on Antarctic krill protein hydrolysate identified eight antihypertensive peptides, including sequences such as Tyr-Arg-Lys. These peptides showed significant ACE inhibitory activity and modulated nitric oxide and endothelin-1 in human umbilical vein endothelial cells, indicating their potential in correcting endothelial cell dysfunction induced by norepinephrine (Zhao et al., 2019).
Melanocortin Receptor Agonism
Further exploration of melanocortin receptor agonism was conducted with chimeric peptide ligands based on NDP-MSH and MTII. These ligands replaced the agonist DPhe-Arg-Trp amino acids with AGRP Arg-Phe-Phe residues, resulting in agonist activity at mouse melanocortin receptors. This study provided insights into the mimicking of melanocortin agonist residue interactions by antagonist ligands (Joseph et al., 2003).
Mecanismo De Acción
This peptide targets the melanocortin-1 receptor (MC1R) and very late antigen-4 (VLA-4, integrin α4β1), which are two attractive molecular targets for developing peptide radiopharmaceuticals for melanoma imaging and therapy . The peptide can serve as a delivery vehicle to target both diagnostic and therapeutic radionuclides to melanoma cells for imaging and therapy .
Propiedades
IUPAC Name |
2-[(2S,5S,8R,11S,14S,17R,20S)-19-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]-17-(4-aminobutyl)-20-butyl-11-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H87N17O17/c1-3-4-14-53-62(97)80-50(29-54(88)89)60(95)79-49(28-39-31-69-34-72-39)59(94)76-46(25-36-15-19-40(86)20-16-36)56(91)74-44(13-9-24-70-65(67)68)55(90)78-48(27-38-30-71-43-11-6-5-10-42(38)43)58(93)75-45(12-7-8-23-66)63(98)82(53)64(99)52(33-84)81-57(92)47(26-37-17-21-41(87)22-18-37)77-61(96)51(32-83)73-35(2)85/h5-6,10-11,15-22,30-31,34,44-53,71,83-84,86-87H,3-4,7-9,12-14,23-29,32-33,66H2,1-2H3,(H,69,72)(H,73,85)(H,74,91)(H,75,93)(H,76,94)(H,77,96)(H,78,90)(H,79,95)(H,80,97)(H,81,92)(H,88,89)(H4,67,68,70)/t44-,45+,46+,47-,48-,49-,50-,51-,52-,53-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIZEPCVOOWEFB-RBEOGMESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C)CCCCN)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=C(C=C5)O)CC6=CN=CN6)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)C)CCCCN)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=C(C=C5)O)CC6=CN=CN6)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H87N17O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)
![pyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B3028418.png)
